![molecular formula C14H10F4O B6372469 5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% CAS No. 1261977-84-7](/img/structure/B6372469.png)
5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95%
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Overview
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% (hereafter referred to as 5-FTMFP) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is an aromatic compound with a molecular formula of C9H9F3O and a molecular weight of 220.17 g/mol. 5-FTMFP has been widely studied due to its unique properties and potential applications in various fields.
Scientific Research Applications
5-FTMFP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a fluorescent probe for the detection of biomolecules. In addition, it has been used as a substrate for the production of bioactive compounds, such as antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 5-FTMFP is not fully understood. However, it is believed that this compound acts as a Lewis acid, forming complexes with electron-rich molecules. This allows it to act as a catalyst for various chemical reactions and to bind to biomolecules, resulting in the production of bioactive compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTMFP are largely unknown. However, studies have shown that this compound is non-toxic and does not produce any significant adverse effects. In addition, it has been shown to be effective in the synthesis of bioactive compounds, such as antibiotics and antifungal agents.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-FTMFP in laboratory experiments is its low toxicity and the fact that it does not produce any significant adverse effects. In addition, it is a relatively inexpensive compound, making it an attractive choice for research purposes. However, its mechanism of action is not fully understood, and its use in some applications may require further research.
Future Directions
The potential applications of 5-FTMFP are vast and varied. Possible future directions include further research into its mechanism of action, its use as a reagent in organic synthesis, its use as a fluorescent probe for the detection of biomolecules, and its use in the production of bioactive compounds. In addition, further research into its biochemical and physiological effects may be beneficial. Finally, further research into its use as a catalyst for the synthesis of polymers may also be beneficial.
Synthesis Methods
The synthesis of 5-FTMFP can be achieved through a two-step process. In the first step, 2-fluoro-3-trifluoromethylphenol is reacted with 3-methylphenol in the presence of a base catalyst, such as potassium carbonate. In the second step, the reaction mixture is heated and stirred. The final product is obtained after the reaction is complete and the desired purity is achieved.
properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-5-9(7-10(19)6-8)11-3-2-4-12(13(11)15)14(16,17)18/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLWTDEULBLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684018 |
Source
|
Record name | 2'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-84-7 |
Source
|
Record name | 2'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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